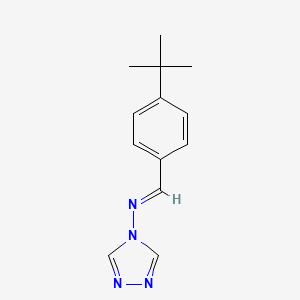![molecular formula C18H20N2O4 B5531364 7-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5531364.png)
7-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[4.4] nonane derivatives involves a series of nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction steps, starting from malononitrile. This method presents advantages of higher efficiency and better yield, indicating a refined approach to accessing the diazaspiro nonane scaffold (Ji Zhiqin, 2004).
Molecular Structure Analysis
The molecular structure of compounds within this class often exhibits spiro-cyclic configurations, which are optically active due to screw-type symmetry (C2) even without asymmetric carbon atoms. This structural feature has been highlighted through crystal structure prediction studies, confirming the intricate nature of these molecules (R. L. Willer et al., 2012).
Chemical Reactions and Properties
Diazaspiro[4.4]nonane derivatives undergo various chemical reactions, showcasing a versatile reactivity profile. For instance, they can participate in [3,3]-sigmatropic rearrangements, intramolecular cyclizations, and spirocyclizations, as demonstrated in the cascade synthesis of 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones from N,O-diacyl hydroxylamines (Zohreh Nazarian & C. Forsyth, 2021).
Physical Properties Analysis
Physical properties such as density play a significant role in understanding these compounds. For example, the optically active material of a related diazaspiro[4.4]nonane derivative is slightly more dense than its racemate, highlighting differences in physical properties that can arise from optical activity (R. L. Willer et al., 2012).
properties
IUPAC Name |
7-(6-methoxy-2,3-dihydro-1H-indene-5-carbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-24-14-8-12-4-2-3-11(12)7-13(14)16(22)20-6-5-18(10-20)9-15(21)19-17(18)23/h7-8H,2-6,9-10H2,1H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRMIPKZALZYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCC2=C1)C(=O)N3CCC4(C3)CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


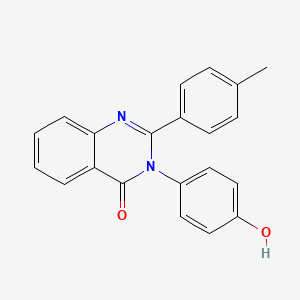
![[(3R*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5531302.png)
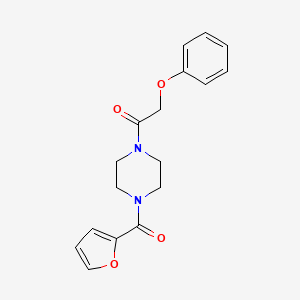
![4-[4-cyclopropyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5531311.png)
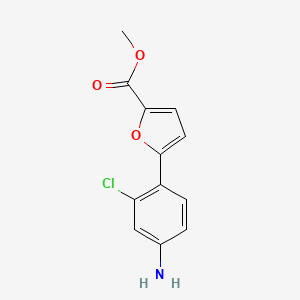
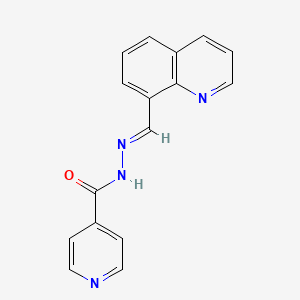
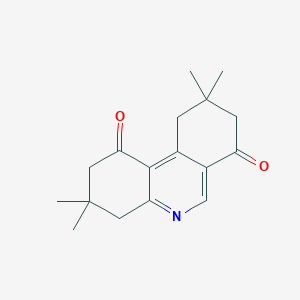
![2-(1,3-benzothiazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5531348.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5531358.png)
![1-(4-chlorophenyl)-5-methyl-4-[3-(methylthio)propanoyl]-2-piperazinone](/img/structure/B5531361.png)
![2-(3-methoxypropyl)-8-[(2-methylphenyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5531374.png)
![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5531382.png)
